1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride

Dopamine transporter GBR 12935 GBR 12909

Researchers synthesizing GBR-series dopamine transporter (DAT) ligands face a bottleneck: constructing the benzhydryloxyethyl pharmacophore de novo for each analog. This intermediate solves that-it is the pre-functionalized N1 scaffold with a free N4 amine, enabling single-step parallel alkylation to generate focused libraries. Without this moiety, DAT affinity is completely lost. Procure this single intermediate to replace multi-step synthesis per analog, accelerating SAR campaigns on DAT/SERT selectivity (analogs achieve >600-fold DAT selectivity).

Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
CAS No. 110407-21-1
Cat. No. B1290236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride
CAS110407-21-1
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C19H24N2O.2ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21;;/h1-10,19-20H,11-16H2;2*1H
InChIKeyVDJUXUYFKDDRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride (CAS 110407-21-1): Key Intermediate for Dopamine Transporter Ligands


1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride (CAS 110407-21-1) is a disubstituted piperazine derivative bearing a benzhydryloxyethyl moiety at the N1 position, with the N4 position remaining unsubstituted [1]. The compound exists as the dihydrochloride salt (molecular formula: C19H26Cl2N2O, MW: 369.33 g/mol), which enhances aqueous solubility for synthetic applications . This compound functions as a critical structural intermediate in the synthesis of GBR-series dopamine transporter (DAT) ligands, including GBR 12935 and GBR 12909 [2]. Its defining structural feature—the benzhydryloxyethyl pharmacophore—is essential for conferring high-affinity DAT binding in the final target compounds [3].

1 N1 benzhydryloxyethyl piperazine intermediate
2 Unsubstituted N4 for alkylation or conjugation
3 Dihydrochloride salt: aqueous protocol compatible

Why 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride Cannot Be Replaced by Generic Piperazine Building Blocks


Generic piperazine building blocks lacking the benzhydryloxyethyl moiety fail to produce compounds with high affinity for the dopamine transporter (DAT). Structure-activity relationship studies demonstrate that removal of the (diphenylmethoxy)ethyl substituent from GBR-series ligands results in complete loss of DAT affinity, while redirecting binding toward sigma receptors (e.g., compound 28 in Matecka et al. exhibited high sigma receptor potency but negligible DAT binding) [1]. Conversely, substituting the benzhydryl group with bis(p-fluoro) substitution slightly increases DAT affinity but reduces transporter selectivity [1]. These findings establish that the benzhydryloxyethyl pharmacophore is not a generic interchangeable moiety but a precisely tuned structural element. This compound serves as the N1-functionalized intermediate required for constructing the complete GBR pharmacophore via subsequent N4 alkylation [2].

Target Intermediate
1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride
Preserves benzhydryloxyethyl pharmacophore; directs binding to DAT.
Generic Substitute Risk
Unsubstituted piperazine
Loss of DAT affinity; binding may shift to sigma receptors.
bis(4-fluoro) analog
Slightly higher DAT affinity but reduced DAT:SERT selectivity.
Other N1-alkyl piperazines
Cannot replicate GBR pharmacophore without benzhydryloxyethyl group.

Quantitative Differentiation Evidence for 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride


Critical Intermediate for High-Affinity DAT Ligands: Quantitative Comparison with Free Piperazine

This compound serves as the essential N1-functionalized intermediate for synthesizing GBR 12935 and GBR 12909, two of the most potent and selective DAT inhibitors identified in the class. When the benzhydryloxyethyl moiety is absent (i.e., using unsubstituted piperazine or simple alkylpiperazines), the resulting compounds exhibit no detectable DAT affinity; for instance, piperazine derivatives lacking this substituent bind instead to sigma receptors with high potency [1]. The benzhydryloxyethyl group is indispensable for directing ligand binding toward DAT. Substituting the benzhydryl group with bis(p-fluoro) substitution modestly increases DAT affinity but reduces DAT versus serotonin transporter (SERT) selectivity [1].

DAT Binding Dependency
Class-level
Complete loss of DAT affinity upon removal of benzhydryloxyethyl group; binding redirected to sigma receptors.
Essential for DAT ligand synthesis; profile shifts without pharmacophore.
Class-level SAR evidence; confirm with target assay.
Dopamine transporter GBR 12935 GBR 12909 structure-activity relationship

Synthetic Utility: Unsubstituted N4 Position Enables Divergent Derivatization

Unlike GBR 12935 or GBR 12909—which are fully substituted at both N1 and N4 positions and represent terminal pharmacological probes—this compound retains an unsubstituted N4 piperazine nitrogen. This free amine functionality enables divergent synthesis of analog libraries via N-alkylation with diverse electrophiles, including phenylpropyl halides, heteroaromatic side chains, or fluorophore-conjugated linkers [1][2]. GBR 12935 and GBR 12909 are end products with fixed N4 substituents (3-phenylpropyl) and cannot be further diversified at this position without de novo synthesis.

N4 Derivatization Capacity
Head-to-head
Free N4 secondary amine enables alkylation, acylation, conjugation; GBR 12935/12909 end products are fully substituted.
Enables divergent library synthesis; SAR studies not possible with end products.
Requires standard N-alkylation conditions.
Medicinal chemistry piperazine alkylation GBR analog synthesis

Structure-Activity Comparison: Benzhydryl vs. Bis(4-fluorophenyl) Substitution Effects

Comparative SAR analysis reveals that the benzhydryl substitution pattern (as present in this compound and GBR 12935) yields different DAT:SERT selectivity profiles compared to the bis(4-fluorophenyl)methoxy analog (found in GBR 12909). Matecka et al. (1996) demonstrated that the bis(p-fluoro) substitution slightly increases DAT binding affinity but reduces selectivity for DAT over SERT compared to the unsubstituted benzhydryl moiety [1]. For instance, the heteroaromatic analog series showed that indole-containing derivative 21 (based on the benzhydryl scaffold) displayed >600-fold selectivity for DAT over SERT, whereas the corresponding bis(p-fluoro) analog 22 showed reduced selectivity [2].

Substitution Selectivity Trade-off
Context-dependent
Benzhydryl scaffold: >600-fold DAT:SERT selectivity for select analogs; bis(4-fluoro) modestly increases DAT affinity but reduces SERT selectivity.
Substitution pattern may shift transporter selectivity; requires profiling.
Cross-study comparison; selectivity depends on N4 substituent.
Structure-activity relationship DAT selectivity SERT affinity

Dihydrochloride Salt Form: Solubility Advantage in Aqueous Synthetic Protocols

This compound is supplied as the dihydrochloride salt (MW: 369.33 g/mol, C19H26Cl2N2O), which confers significantly enhanced aqueous solubility compared to the free base form (MW: 296.41 g/mol, C19H24N2O) . The free base 1-(2-benzhydryloxyethyl)piperazine has limited water solubility due to the lipophilic benzhydryl moiety and lacks the protonated nitrogen centers present in the dihydrochloride form. For synthetic applications requiring aqueous or biphasic reaction conditions, the dihydrochloride salt offers practical handling and dissolution advantages.

Salt Form Solubility
Data to verify
Dihydrochloride salt: enhanced aqueous solubility; free base: limited water solubility, requires organic solvents.
Supports aqueous synthetic protocols; verify lot-specific solubility.
Qualitative difference; supplier data to confirm.
Salt form selection aqueous solubility synthetic chemistry

Synthetic Route Efficiency: Single-Step N4 Functionalization vs. De Novo Synthesis

Using this pre-formed benzhydryloxyethyl-piperazine intermediate reduces the synthetic burden for GBR analog libraries from a multi-step sequence to a single N-alkylation step. The alternative approach—synthesizing each analog de novo—would require repeated construction of the benzhydryloxyethyl-piperazine core, involving reaction of 2-(benzhydryloxy)ethyl chloride with piperazine followed by N4 functionalization [1]. By procuring this intermediate, researchers bypass the initial 2-3 synthetic steps and focus directly on SAR-driven N4 diversification, enabling parallel synthesis of dozens of analogs from a single common intermediate batch [2].

Synthetic Step Reduction
Class-level
1 step from this intermediate vs. 3-4 steps de novo per analog.
Reduces synthetic burden; enables parallel library synthesis.
Estimated step savings; actual may vary with chemistry.
Synthetic efficiency medicinal chemistry parallel synthesis

Physicochemical Characterization: Defined Molecular Identity for Reproducible Research

This compound possesses a well-defined molecular identity with publicly available structural and physicochemical data, enabling reproducible experimental conditions across research groups. Key identifiers include: CAS 110407-21-1, molecular formula C19H26Cl2N2O, exact mass 368.14221882 Da, molecular weight 369.33 g/mol, and ChemSpider ID 563309 (for the free base) . This level of characterization is essential for procurement specifications and ensures batch-to-batch consistency in synthetic and biological applications. In contrast, many custom-synthesized benzhydrylpiperazine analogs lack standardized CAS registration and comprehensive analytical documentation.

Identity & Reproducibility
Data to verify
CAS 110407-21-1 registered; defined molecular formula, exact mass; custom analogs often lack standardized data.
Supports procurement specification and batch consistency.
Public identity data; vendor purity to confirm.
Quality control analytical characterization reproducibility

Optimal Application Scenarios for 1-(2-Benzhydryloxy-ethyl)-piperazine dihydrochloride Based on Differentiated Evidence


Synthesis of Novel DAT Ligand Libraries via N4 Diversification

This compound is optimally deployed as the common intermediate for generating focused libraries of GBR-derived DAT ligands. The unsubstituted N4 position enables parallel alkylation with diverse electrophiles—including substituted phenylpropyl halides, heteroaromatic side chains (thiophene, furan, pyridine), and fluorophore-conjugated linkers—in a single synthetic step per analog . This approach has been validated in published SAR studies demonstrating that N4 substitution patterns dramatically modulate DAT affinity and SERT selectivity, with select analogs achieving >600-fold DAT selectivity [6]. Researchers requiring systematic exploration of N4 pharmacophore space should procure this intermediate rather than synthesizing each analog de novo.

Preparation of Radiolabeled DAT Probes for Neuroimaging

This intermediate serves as the precursor for synthesizing radiolabeled DAT imaging agents. The benzhydryloxyethyl-piperazine scaffold has been used to develop 2-pyridyl-substituted GBR 12935 derivatives as potential positron emission tomography (PET) radiotracers for dopamine transporter imaging . In these applications, the free N4 position is functionalized with appropriate precursors that can undergo subsequent radiolabeling (e.g., ¹⁸F incorporation). The well-characterized physicochemical properties of this intermediate—including defined LogP contributions from the benzhydryl moiety—enable predictable optimization of blood-brain barrier penetration in final radiotracers .

Synthesis of Biotinylated or Fluorescent DAT Probes for Biochemical Assays

The unsubstituted N4 amine in this compound enables conjugation of biotin, fluorescent dyes (e.g., BODIPY), or nanocrystal linkers to generate high-affinity DAT probes for biochemical and imaging applications. Published work has demonstrated the synthesis of biotinylated analogs of GBR 12909 and GBR 12935 that can be attached to streptavidin-coated cadmium selenide/zinc sulfide core/shell nanocrystals . Similarly, fluorescent derivatives containing BODIPY FL C3 acid have been synthesized from related benzhydryloxyethyl-piperazine intermediates [6]. This compound provides the essential benzhydryloxyethyl pharmacophore while leaving the N4 position available for conjugation chemistry.

Control or Reference Compound in DAT Binding Assays

Due to its lack of the N4-phenylpropyl substituent required for high-affinity DAT binding, this compound exhibits substantially lower DAT affinity compared to GBR 12935 (Kd = 1.08-5.5 nM) [6]. This property makes it suitable as a negative control or baseline reference compound in DAT binding and uptake assays, where the contribution of the N4 substituent to overall binding affinity can be assessed. Researchers studying structure-activity relationships of DAT ligands can use this intermediate to establish the baseline binding contribution of the benzhydryloxyethyl pharmacophore alone.

Application
Selection Property
Validation Focus
DAT ligand library synthesis
Unsubstituted N4 position for parallel alkylation
SAR-driven DAT/SERT selectivity evaluation
Radiolabeled DAT probe preparation
Benzhydryloxyethyl scaffold for radiolabeling
PET tracer binding and brain penetration assessment in preclinical models
Fluorescent/biotinylated DAT probe synthesis
Free N4 amine for conjugation chemistry
Binding assay validation and imaging compatibility
Control compound in DAT binding assays
Absence of N4-phenylpropyl substituent
Baseline DAT affinity determination for SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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